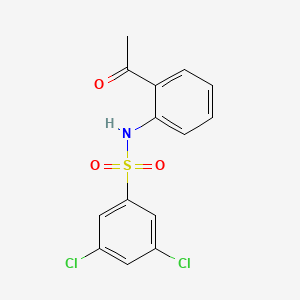

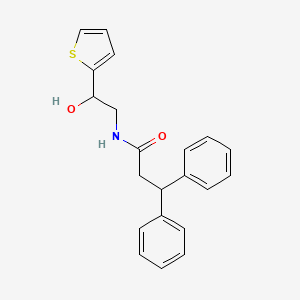

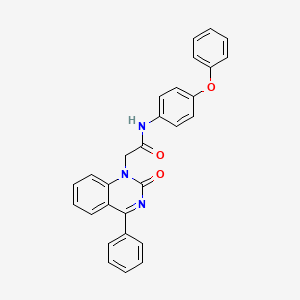

![molecular formula C8H7N3O2 B2680597 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid CAS No. 1510395-35-3](/img/structure/B2680597.png)

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid is a heterocyclic compound . It has a molecular weight of 177.16 and its IUPAC name is 3-methyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid .

Synthesis Analysis

The synthesis of triazole compounds often involves aromatic nucleophilic substitution . For example, 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine can be reacted with different amines and triazole-2-thiol . The reaction mixture is stirred overnight and then poured onto ice-water .Molecular Structure Analysis

Triazole compounds, including this compound, contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

Triazole compounds can exhibit versatile biological activities . They are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 177.16 . It is stored at a temperature between 28°C .科学的研究の応用

Fluorescence and Synthesis One key area of application involves the synthesis of novel fluorescent compounds. For instance, compounds synthesized from the triazolopyridine family, including 3-methyl derivatives, have been reported to exhibit significant fluorescence. A study by Abarca et al. (2006) synthesized two series of compounds, 3-aryl- and 3-methyl-7-aryl-[1,2,3]triazolo[1,5-a]pyridines, through Suzuki cross-coupling reactions, revealing that all compounds obtained exhibit fluorescence, with very high quantum yields observed for some compounds (Abarca et al., 2006).

Chemical Synthesis and Derivatives The versatility in chemical synthesis and the development of new chemical entities using 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid derivatives are notable. For example, Brodbeck et al. (2003) described the parallel iterative solution-phase synthesis of 5-amino-1-aryl-[1,2,4]triazolo[1,5-a]pyridine-7-carboxylic acid amide derivatives, showcasing the compound's role in enabling the creation of a diverse library of triazolopyridine amide derivatives for potential biological activity optimization (Brodbeck et al., 2003).

Metal-Free Synthesis Approaches Zheng et al. (2014) developed a novel strategy for the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides via phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation. This approach features a metal-free oxidative N-N bond formation, demonstrating a significant advancement in the synthesis of triazolopyridine skeletons with high yields and short reaction times (Zheng et al., 2014).

Antimicrobial Activity In the realm of pharmaceuticals, triazolopyridines and their derivatives have been investigated for their potential antimicrobial properties. Suresh et al. (2016) synthesized a new series of thiazolo-triazolopyridine-9-carbonitrile derivatives, which were characterized and evaluated for their antibacterial and antifungal activities. The results revealed significant biological activity against a range of microorganisms, highlighting the compound's potential in antimicrobial drug development (Suresh et al., 2016).

作用機序

将来の方向性

Triazole compounds have shown potential in various areas of medicinal chemistry . There is an ongoing interest in developing new classes of antibacterial agents to fight multidrug-resistant pathogens . The synthesis and study of their antimicrobial, antioxidant, and antiviral potential continue to be areas of active research .

特性

IUPAC Name |

3-methyl-[1,2,4]triazolo[4,3-a]pyridine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-5-9-10-7-4-2-3-6(8(12)13)11(5)7/h2-4H,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYEHMNJQFYDDJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C(=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

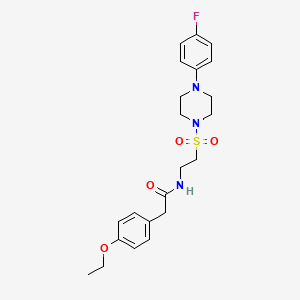

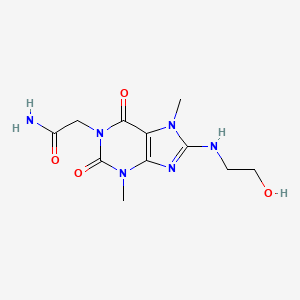

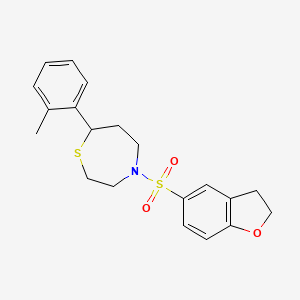

![N-(4-bromophenyl)-2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2680524.png)

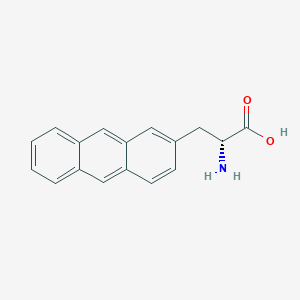

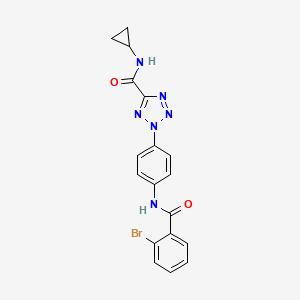

![N-[[2-(Trifluoromethyl)pyrimidin-5-yl]methyl]prop-2-enamide](/img/structure/B2680525.png)

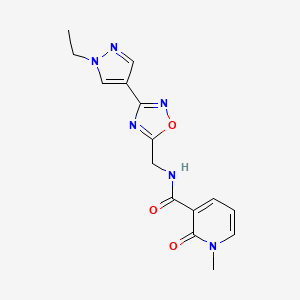

![[3-Fluoro-4-(piperidin-1-yl)phenyl]methanol](/img/structure/B2680531.png)

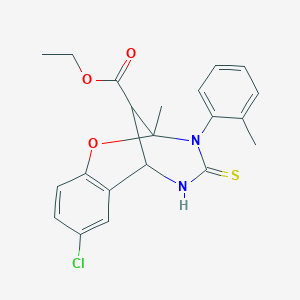

![N-(6-bromobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2680535.png)